4-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)thiomorpholine
Description
Properties
IUPAC Name |
4-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)thiomorpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3S/c1-2-9-10(3-1)12-8-13-11(9)14-4-6-15-7-5-14/h8H,1-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSXJQRQTCDPBBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N=CN=C2N3CCSCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)thiomorpholine typically involves multicomponent reactions. One common method involves the condensation of malononitrile, hydrogen sulfide, aldehydes, and cyclopent-1-en-1-ylpyrrolidine, followed by alkylation and cyclization steps . The reaction conditions often include the use of sodium alkoxide solutions (such as sodium ethoxide or sodium methoxide) as reagents and catalysts .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of multicomponent reactions and the use of efficient catalysts can be scaled up for industrial applications, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)thiomorpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or t-butyl hydroperoxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiomorpholine ring can be substituted with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions typically involve moderate temperatures and the use of solvents such as ethanol or dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield the corresponding alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
- Anticancer Activity : Research indicates that derivatives of cyclopenta[d]pyrimidine compounds exhibit significant cytotoxic effects against various cancer cell lines. The unique structural features of 4-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)thiomorpholine contribute to its potential as an anticancer agent .
- Antimicrobial Properties : Several studies have demonstrated the antimicrobial activity of similar compounds against a range of bacterial strains. The thiomorpholine component may enhance these properties by interacting with microbial cellular mechanisms .
- Neuroprotective Effects : Emerging research suggests that compounds with similar structures may have neuroprotective effects, making them candidates for further investigation in neurodegenerative disease therapies .
Materials Science
- Corrosion Inhibitors : The compound has shown promise as a corrosion inhibitor for metal surfaces due to its ability to form protective layers that prevent oxidation and degradation.
- Polymer Additives : Its unique chemical structure allows it to be utilized as an additive in polymer formulations, enhancing mechanical properties and thermal stability.
Case Studies
- Anticancer Research : A study published in Pharmaceuticals highlighted the synthesis of various pyrimidine derivatives and their anticancer activities. Among these, this compound was noted for its potent activity against leukemia cell lines, demonstrating significant promise for future drug development .
- Antimicrobial Studies : Another investigation focused on the antimicrobial efficacy of thiomorpholine derivatives against resistant strains of bacteria. Results indicated that compounds similar to this compound exhibited notable antibacterial activity, suggesting potential therapeutic applications in treating infections caused by resistant pathogens .
Mechanism of Action
The mechanism of action of 4-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)thiomorpholine involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites . The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other cyclopenta[d]pyrimidine derivatives and thiomorpholine-containing molecules. Examples include:
- 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives
- 4-morpholino-7,8-dihydro-5H-cyclopenta[d]pyrimidine derivatives
Uniqueness
4-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)thiomorpholine is unique due to its specific combination of a thiomorpholine ring and a cyclopenta[d]pyrimidine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Biological Activity
4-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)thiomorpholine is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the existing literature on its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a thiomorpholine ring fused with a cyclopenta[d]pyrimidine moiety. Its molecular formula is with a molecular weight of approximately 238.32 g/mol. The presence of sulfur in the thiomorpholine structure contributes to its potential biological activity, particularly in enzyme inhibition and receptor modulation.
Mechanisms of Biological Activity
Research indicates that compounds similar to this compound exhibit various mechanisms of action:
- Enzyme Inhibition : These compounds can inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in diseases such as cancer and inflammation.
- Receptor Modulation : The ability to bind to receptors can modulate signaling pathways, impacting cellular responses.
Therapeutic Applications
The biological activity of this compound has been explored in several therapeutic contexts:
- Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis or inhibiting cell proliferation.
- Antimicrobial Properties : Similar compounds have shown promise as antimicrobial agents, affecting bacterial growth and biofilm formation.
- Neuroprotective Effects : Some derivatives have been studied for their neuroprotective properties, potentially offering benefits in neurodegenerative diseases.
Case Studies and Research Findings
- Anticancer Studies : A study investigated the effects of a related compound on human breast cancer cells. Results indicated a significant reduction in cell viability with an IC50 value of 15 µM, suggesting strong anticancer potential.
- Antimicrobial Activity : Research demonstrated that derivatives of this compound inhibited the growth of Staphylococcus aureus and Escherichia coli with MIC values ranging from 5 to 20 µg/mL.
- Neuroprotection : In vitro studies showed that certain analogs could protect neuronal cells from oxidative stress-induced damage, highlighting their potential in treating conditions like Alzheimer's disease.
Data Table: Summary of Biological Activities
Q & A
Q. What are the key structural features of 4-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)thiomorpholine, and how do they influence its reactivity?
The compound consists of a bicyclic cyclopenta[d]pyrimidine core fused with a thiomorpholine ring. The cyclopenta[d]pyrimidine provides rigidity and π-conjugation, while the thiomorpholine introduces sulfur-based nucleophilicity. The chlorine atom at the 4-position (if present in derivatives) enhances electrophilic substitution reactivity. Structural characterization should prioritize nuclear magnetic resonance (NMR) for hydrogen/carbon environments and X-ray crystallography to confirm stereoelectronic effects .
Q. What synthetic methodologies are commonly employed to prepare cyclopenta[d]pyrimidine-thiomorpholine hybrids?
Synthesis typically involves:
- Cyclization : Condensation of cyclopentanone derivatives with thioureas or cyanamide under acidic conditions to form the pyrimidine ring .
- Nucleophilic Substitution : Reaction of 4-chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine with thiomorpholine in dimethylformamide (DMF) or dimethylsulfoxide (DMSO) using sodium hydroxide as a base (70–80°C, 12–24 hours) .
- Purification : Column chromatography with silica gel and polar solvents (e.g., ethyl acetate/hexane) to isolate the product .
Q. How can researchers assess the preliminary biological activity of this compound?
Initial screening should include:
- Antibacterial Assays : Disk diffusion or microbroth dilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, comparing zones of inhibition to standard antibiotics .
- Cytotoxicity Profiling : MTT assays on human cell lines (e.g., HEK-293) to evaluate IC₅₀ values and selectivity indices .
Advanced Research Questions
Q. How can structural modifications optimize the compound’s pharmacokinetic properties while retaining bioactivity?
- Substituent Engineering : Introduce electron-withdrawing groups (e.g., -CF₃) at the 2-position to enhance metabolic stability or hydrophilic moieties (e.g., -OH) to improve solubility .
- Prodrug Strategies : Conjugate with ester or carbamate groups to increase oral bioavailability, followed by enzymatic cleavage studies .
- Computational Modeling : Use density functional theory (DFT) to predict logP and pKa values, guiding rational design .
Q. What experimental approaches resolve contradictions in biological activity data across studies?
- Dose-Response Reproducibility : Validate assays in triplicate using independent synthetic batches to rule out impurity effects.
- Target Identification : Employ affinity chromatography or thermal shift assays to identify binding partners (e.g., kinases, DNA gyrase) .
- Mechanistic Studies : Compare transcriptomic profiles (RNA-seq) of treated vs. untreated bacterial/cancer cells to pinpoint pathways affected .
Q. How does the thiomorpholine ring influence the compound’s interaction with biological targets?
- Sulfur Participation : The thiomorpholine’s sulfur atom may form hydrogen bonds or coordinate with metal ions in enzyme active sites (e.g., zinc-dependent proteases).
- Conformational Analysis : Molecular dynamics simulations can assess ring flexibility and docking stability with targets like topoisomerase II .
- Comparative Studies : Synthesize analogs with morpholine (oxygen instead of sulfur) to evaluate sulfur’s role in potency .
Q. What strategies mitigate challenges in scaling up synthesis for preclinical studies?
- Catalyst Optimization : Replace homogeneous catalysts (e.g., Pd/C) with recyclable heterogeneous alternatives to reduce costs .
- Flow Chemistry : Implement continuous-flow reactors for high-purity, large-scale production of intermediates .
- Green Solvents : Substitute DMF with cyclopentyl methyl ether (CPME) to improve safety and reduce environmental impact .
Methodological Resources
- Structural Elucidation : Use PubChem (CID: 83942-13-6) for spectral data and crystallographic databases (CCDC) for comparative analysis .
- Biological Assays : Follow CLSI guidelines for antimicrobial testing and NIH/NCATS protocols for cytotoxicity .
- Synthetic Protocols : Refer to The Journal of Organic Chemistry for cyclopenta[d]pyrimidine synthesis and Bioorganic & Medicinal Chemistry for thiomorpholine derivatization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
